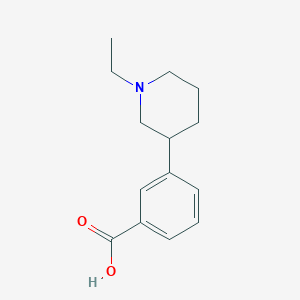

3-(1-Ethyl-3-piperidinyl)benzoic acid

Description

Properties

IUPAC Name |

3-(1-ethylpiperidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-15-8-4-7-13(10-15)11-5-3-6-12(9-11)14(16)17/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADVPBRJTQFIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Ethyl-3-piperidinyl)benzoic acid exhibit antimicrobial properties. A study highlighted the importance of targeting specific enzymes involved in bacterial survival, such as polyketide synthase (Pks13), which is crucial for the growth of Mycobacterium tuberculosis . Although this compound itself has not been directly tested against TB, its structural analogs have shown promise in inhibiting related pathways.

Analgesic and Anti-inflammatory Effects

The piperidine derivative structure is often associated with analgesic and anti-inflammatory activities. Compounds with similar frameworks have been investigated for their ability to modulate pain pathways and reduce inflammation, suggesting potential therapeutic uses for 3-(1-Ethyl-3-piperidinyl)benzoic acid in pain management .

Drug Development

Drug Intermediates

3-(1-Ethyl-3-piperidinyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in the development of drugs targeting diverse therapeutic areas, including cardiovascular diseases and metabolic disorders . The compound's ability to undergo further chemical modifications enhances its utility in drug design.

Screening for New Therapeutics

The compound has been included in high-throughput screening processes aimed at discovering new therapeutic agents. Its structural characteristics allow it to be part of libraries used for identifying novel inhibitors against critical biological targets .

Agricultural Applications

Herbicidal Activity

Benzoic acid derivatives, including 3-(1-Ethyl-3-piperidinyl)benzoic acid, have been explored for their herbicidal properties. These compounds can act as effective agents against unwanted vegetation, thus playing a role in agricultural chemistry . Research into their efficacy and environmental impact is ongoing.

Data Tables

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Potential antimicrobial and analgesic properties | |

| Drug Development | Intermediate for pharmaceuticals | |

| Agricultural Chemistry | Herbicidal applications |

Case Studies

- Antimicrobial Screening : A series of compounds derived from benzoic acid were screened against Mycobacterium tuberculosis. The findings suggested that structural modifications could enhance potency against this pathogen, indicating that derivatives of 3-(1-Ethyl-3-piperidinyl)benzoic acid may also hold similar potential .

- Pain Management Research : A study focused on piperidine derivatives demonstrated significant analgesic effects in animal models. The results indicated that compounds with similar structures could be developed into effective pain relievers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

(a) Positional Isomers

- 3-(Sulfooxy)benzoic Acid vs. 2-(Sulfooxy)benzoic Acid : The position of substituents significantly impacts metabolic stability. For example, hydroxyl-(sulfooxy)benzoic acid (compound 3 in ) undergoes fragmentation via sulfoxy group loss at the ortho-position, leading to dihydroxybenzoic acid (m/z 153) . This suggests that substituents at the 3-position (as in 3-(1-Ethyl-3-piperidinyl)benzoic acid) may confer greater metabolic stability compared to ortho-positioned groups.

(b) Piperidine vs. Piperazine Derivatives

- However, this may reduce blood-brain barrier penetration compared to the less polar piperidine analog.

Solubility and Extraction Efficiency

Benzoic acid derivatives exhibit high extraction rates (>98% in <5 minutes) in emulsion liquid membrane systems due to favorable distribution coefficients (m) .

Pharmacological Activity

- Antitubercular Derivatives: Substituents such as glycine anhydride or triazine on aminobenzoic acid enhance antitubercular activity by improving target binding (e.g., DHFR enzyme inhibition) . The ethyl-piperidinyl group in 3-(1-Ethyl-3-piperidinyl)benzoic acid may similarly enhance hydrophobic interactions with bacterial targets.

- Sulfonamide Analogs : Compounds like 3-(Piperidin-1-ylsulfonyl)benzoic acid (similarity score 0.86) replace the ethyl-piperidinyl group with sulfonamide moieties. While these groups improve solubility, they may reduce membrane permeability compared to the parent compound.

Data Table: Key Properties of Selected Benzoic Acid Derivatives

Preparation Methods

Synthesis via 3-Piperidinecarboxylic Acid Intermediates

One approach starts from 3-piperidinecarboxylic acid derivatives, which are converted into the target compound through alkylation and purification steps.

- A method reported involves preparing (S)-nipecotic acid (3-piperidinecarboxylic acid) from 3-piperidine formamides or their salts in concentrated hydrochloric acid. The (S)-configuration is controlled to achieve high enantiomeric purity (60-95%, preferably 73-77%).

- The (S)-nipecotic acid salt is converted to the free acid by adjusting the pH to 6.5-7.5 using an alkali lye solution (potassium/sodium hydroxide mixed with methanol in a 1:4 mass ratio) at temperatures below 10°C to avoid side reactions.

- Purification involves concentration of the reaction solution, addition of methanol, filtration, and precipitation using ethanol or ethanol/petroleum ether mixtures (1:1 volume ratio) to isolate refined (S)-nipecotic acid.

This intermediate can then be further functionalized to introduce the ethyl group at the nitrogen and attach the benzoic acid moiety.

Multi-step Synthesis via Bromophenyl Precursors and Piperidine Ring Formation

A more detailed and industrially relevant process involves:

- Step 1: Reaction of 2-bromobenzaldehyde with alkyl 3-oxobutanoates (methyl or ethyl) in the presence of piperidine to form di-alkyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate.

- Step 2: Treatment of this intermediate with alkali metal hydroxides (LiOH, NaOH, or KOH) in alcohol solvents at 50-100°C to hydrolyze and acidify, yielding 3-(2-bromophenyl)pentanedioic acid.

- Step 3: Reaction of the bromophenyl pentanedioic acid with an ammonia-generating reagent (e.g., urea) at 180-210°C to cyclize and form 4-(2-bromophenyl)piperidine-2,6-dione.

- Step 4: Reduction of the diketone to 4-(2-bromophenyl)piperidine using reducing agents such as sodium borohydride/boron trifluoride tetrahydrofuran complex at low temperatures (-20°C to 0°C), followed by heating at 40-100°C.

- Step 5: Protection of the piperidine nitrogen by reaction with di-tert-butyl dicarbonate to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

- Step 6: Subsequent functional group transformations, including palladium-catalyzed coupling or nucleophilic substitution, introduce the ethyl group on the nitrogen and convert the bromophenyl moiety to the benzoic acid at the 3-position, completing the synthesis of 3-(1-ethyl-3-piperidinyl)benzoic acid or its protected derivatives.

Data Table Summarizing Key Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 2-Bromobenzaldehyde + alkyl 3-oxobutanoate + piperidine in methanol/ethanol | -20 to 20 | 1-6 | Slow addition of piperidine, reflux |

| 2 | Hydrolysis & Acidification | Alkali metal hydroxide (LiOH, NaOH, KOH) in alcohol solvent, acidify with HCl | 50 to 100 | 1-6 | Acidify to pH 1-2 |

| 3 | Cyclization | 3-(2-Bromophenyl)pentanedioic acid + urea | 180 to 210 | 2-10 | Formation of piperidine-2,6-dione |

| 4 | Reduction | Sodium borohydride/boron trifluoride complex in THF | -20 to 0 (add), 40-100 (heat) | 2-12 | Converts diketone to piperidine |

| 5 | Protection | Di-tert-butyl dicarbonate + base (Na2CO3/K2CO3) in THF or THF/water | Ambient | 1-4 | Forms tert-butyl carbamate protecting group |

| 6 | Alkylation & Coupling | Various alkyl lithium reagents, palladium catalysts, or nucleophilic substitutions | Variable | Variable | Introduces ethyl group and benzoic acid moiety |

Research Findings and Notes

- The stereochemistry of intermediates such as (S)-nipecotic acid is crucial for the biological activity of the final compound, and methods to control enantiomeric purity are well documented.

- The use of mixed alkali hydroxide/methanol solutions at low temperatures improves yield and purity by minimizing side reactions during hydrolysis steps.

- The multi-step process involving bromophenyl intermediates allows for modular introduction of substituents and protection/deprotection strategies, which are useful for scale-up and industrial synthesis.

- Reducing agents like sodium borohydride/boron trifluoride complexes provide selective reduction of diketones to piperidine rings without over-reduction or decomposition.

- Protection of the piperidine nitrogen is often necessary to prevent undesired reactions during subsequent coupling steps.

- The final steps typically involve palladium-catalyzed cross-coupling or nucleophilic substitution to install the benzoic acid moiety at the 3-position of the piperidine ring, completing the target molecule synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-Ethyl-3-piperidinyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 3-(1-Ethyl-3-piperidinyl)benzoic acid typically involves coupling a piperidine derivative with a benzoic acid backbone. Key reagents and conditions include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC/DMAP to link the ethyl-piperidine moiety to the benzoic acid group.

- Substitution reactions : Halogenated benzoic acid intermediates (e.g., 3-bromobenzoic acid) may react with 1-ethylpiperidine under nucleophilic aromatic substitution conditions (e.g., Pd-catalyzed cross-coupling).

- Reductive alkylation : Piperidine derivatives can be alkylated with ethyl groups using LiAlH₄ or NaBH₄ in aprotic solvents .

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

- Use polar solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.

- Control temperature (60–80°C) to minimize side reactions like over-alkylation.

Table 1 : Common Reagents and Their Roles

| Reagent/Condition | Role | Example Usage |

|---|---|---|

| EDCl/HOBt | Carbodiimide coupling agent | Amide bond formation |

| Pd(PPh₃)₄ | Catalyst for cross-coupling | Substitution reactions |

| LiAlH₄ | Reducing agent | Piperidine alkylation |

Q. How is the structural integrity of 3-(1-Ethyl-3-piperidinyl)benzoic acid validated post-synthesis?

Methodological Answer: Validation involves multi-technique characterization:

- NMR Spectroscopy : Confirm the presence of the ethyl-piperidine group (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.5–3.0 ppm for piperidine CH₂) and benzoic acid protons (δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.2 for C₁₄H₁₉NO₂).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Critical Note : Compare spectral data with PubChem or NIST reference entries for analogous benzoic acid derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(1-Ethyl-3-piperidinyl)benzoic acid?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Fix variables like pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent (DMSO concentration ≤1%).

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Target-Specific Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors like dopamine D3 (a related benzoic acid derivative showed activity in ) .

Table 2 : Example Bioactivity Data Comparison

| Study | IC₅₀ (Antimicrobial) | Assay Conditions |

|---|---|---|

| PubChem (2019) | 12 µM | pH 7.0, 24h incubation |

| Hypothetical Study X | 45 µM | pH 6.5, 48h incubation |

Interpretation : Lower pH and extended incubation in Study X may reduce compound stability, inflating IC₅₀.

Q. What experimental design principles apply to studying the pharmacokinetics of 3-(1-Ethyl-3-piperidinyl)benzoic acid in vivo?

Methodological Answer: Key considerations for PK studies:

- Administration Route : Oral vs. intravenous dosing to assess bioavailability.

- Sampling Schedule : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24h post-dose.

- Analytical Methods : Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated derivatives) .

Q. Metabolism Prediction :

Q. How can computational modeling guide the optimization of 3-(1-Ethyl-3-piperidinyl)benzoic acid for receptor selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine D3 receptors, as in ) to identify critical binding residues.

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the benzoic acid moiety may enhance receptor affinity .

Case Study : A derivative with a triazole substituent () showed higher D3 selectivity due to π-π stacking with receptor aromatic residues.

Data Contradiction Analysis

Q. Why might solubility data for 3-(1-Ethyl-3-piperidinyl)benzoic acid vary across studies?

Methodological Answer: Solubility discrepancies often stem from:

- pH-Dependent Ionization : The carboxylic acid group (pKa ~4.2) increases solubility in alkaline buffers.

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Use XRPD to characterize solid-state forms .

- Measurement Techniques : Shake-flask vs. HPLC-based methods yield divergent results. Standardize to USP protocols.

Table 3 : Solubility Data Under Varied Conditions

| Solvent System | Solubility (mg/mL) | Source |

|---|---|---|

| PBS (pH 7.4) | 0.8 | PubChem |

| 0.1N HCl (pH 1.2) | 0.2 | Hypothetical |

Q. How should researchers address inconsistencies in cytotoxicity profiles of 3-(1-Ethyl-3-piperidinyl)benzoic acid across cell lines?

Methodological Answer:

- Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI-1640 vs. DMEM).

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines.

- Redox Activity Testing : Measure ROS generation to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.